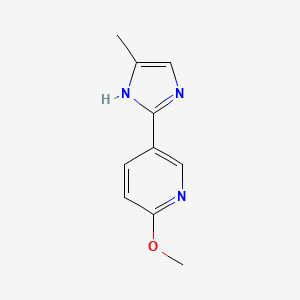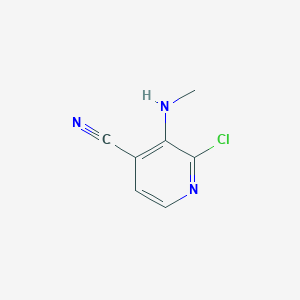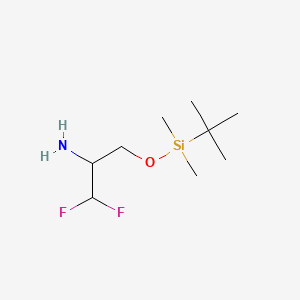
Bis(3,5-dinitrobenzoyl) Peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-dinitrobenzoyl) Peroxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly notable for its role in oxidative cleavage reactions and its unique mechanistic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(3,5-dinitrobenzoyl) Peroxide can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
- Dissolving 3,5-dinitrobenzoyl chloride in an organic solvent such as dichloromethane.
- Adding a base like sodium hydroxide to the solution.
- Slowly introducing hydrogen peroxide to the mixture while maintaining a low temperature to control the reaction rate.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and pressure regulation, minimizing the risk of uncontrolled reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,5-dinitrobenzoyl) Peroxide primarily undergoes oxidative cleavage reactions. It can also participate in radical substitution reactions due to its ability to generate free radicals.
Common Reagents and Conditions
Oxidative Cleavage: This reaction typically involves the use of this compound in the presence of a substrate like 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone.
Radical Substitution: In radical substitution reactions, this compound can react with various organic compounds in the presence of radical initiators or under UV light to form substituted products.
Major Products Formed
Oxidative Cleavage: The major products include tris-(p-methoxyphenyl)methyl benzoate and benzoic anhydride.
Radical Substitution: The products depend on the specific substrates used but generally involve the substitution of hydrogen atoms with nitrobenzoyl groups.
Wissenschaftliche Forschungsanwendungen
Bis(3,5-dinitrobenzoyl) Peroxide has several applications in scientific research:
Biology: The compound’s ability to generate free radicals makes it useful in studies involving radical-induced DNA damage and repair mechanisms.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of polymers and as a curing agent for certain types of resins.
Wirkmechanismus
The mechanism of action of Bis(3,5-dinitrobenzoyl) Peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including oxidative cleavage and radical substitution. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzoyl Peroxide: Another organic peroxide with similar oxidizing properties but less potent than Bis(3,5-dinitrobenzoyl) Peroxide.
Di-tert-butyl Peroxide: Known for its use as a radical initiator in polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone through the cumene process.
Uniqueness
This compound is unique due to its high oxidative potential and ability to generate a large number of free radicals. This makes it particularly effective in oxidative cleavage reactions, where it can achieve higher yields and selectivity compared to other peroxides .
Eigenschaften
Molekularformel |
C14H6N4O12 |
|---|---|
Molekulargewicht |
422.22 g/mol |
IUPAC-Name |
(3,5-dinitrobenzoyl) 3,5-dinitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6N4O12/c19-13(7-1-9(15(21)22)5-10(2-7)16(23)24)29-30-14(20)8-3-11(17(25)26)6-12(4-8)18(27)28/h1-6H |
InChI-Schlüssel |
TZXPMSVPCRHCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
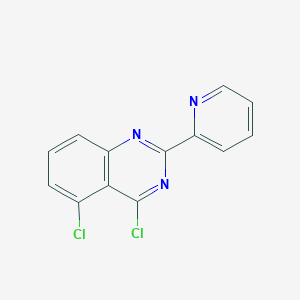

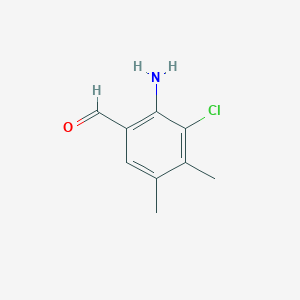
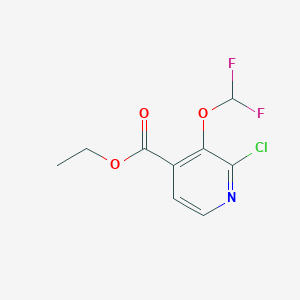
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)
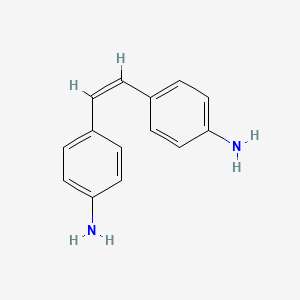
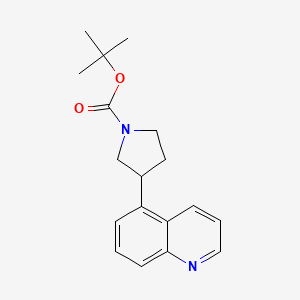
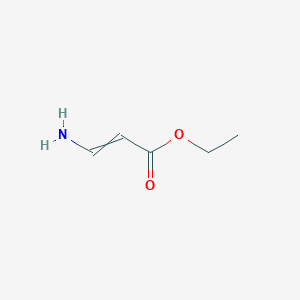
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
